molecular formula C12H9N3O5 B1678864 Nifuroxazide CAS No. 965-52-6

Nifuroxazide

Cat. No. B1678864
CAS RN: 965-52-6
M. Wt: 275.22 g/mol
InChI Key: YCWSUKQGVSGXJO-NTUHNPAUSA-N
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Description

Nifuroxazide is an oral nitrofuran antibiotic, patented since 1966 . It is used to treat colitis and diarrhea in humans and non-humans . It is sold under various brand names worldwide .


Synthesis Analysis

Nifuroxazide has been synthesized through various methods. For instance, four analogues of nifuroxazide were synthesized and their structures were confirmed by NMR, IR spectroscopy, and mass-spectrometry .


Molecular Structure Analysis

The molecular formula of Nifuroxazide is C12H9N3O5 . Its molecular weight is 275.22 . The structure of Nifuroxazide has been analyzed through molecular docking simulation .


Chemical Reactions Analysis

Nifuroxazide has been involved in various chemical reactions. For example, it forms a highly fluorescent coumarin compound when reacted with ethylacetoacetate (EAA) using sulfuric acid as a catalyst . Also, it has been reported to have interactions with immune globulin .


Physical And Chemical Properties Analysis

Nifuroxazide has a molecular formula of C12H9N3O5 and a molecular weight of 275.22 . It is soluble in DMSO .

Scientific Research Applications

Cancer Treatment Potential

  • Anticancer Agent : Nifuroxazide has been explored for its potential in cancer treatment due to its inhibition of the STAT3 transcription factor and ALDH1. These properties suggest its repositioning as a targeted anticancer agent (Bailly, 2019).
  • Efficacy Against Ehrlich’s Solid Carcinoma : Studies have shown nifuroxazide's anticancer activity against Ehrlich’s mammary carcinoma, with a notable effect on IL-6/Jak2/STAT3 signaling and tumor angiogenesis (El-Sherbiny et al., 2021).
  • Breast Cancer Research : Nifuroxazide demonstrated efficacy in reducing breast cancer cell viability, inducing apoptosis, and blocking cancer cell migration and invasion (Yang et al., 2015).
  • Activity Against Melanoma : Research indicates nifuroxazide's potent anti-tumor and anti-metastasis activity in melanoma, including inhibiting proliferation, inducing cell apoptosis, and impairing cell migration and invasion (Zhu et al., 2016).
  • Colorectal Carcinoma : Nifuroxazide has been found effective against colorectal carcinoma, particularly in inhibiting tumor metastasis through mediating the Stat3 pathway (Ye et al., 2017).

Tuberculosis Research

  • Tuberculostatic Agents : Nifuroxazide's derivatives were tested against Mycobacterium tuberculosis, identifying a new lead for potential tuberculostatic activity (Rando et al., 2002).

Ulcerative Colitis Study

  • Ulcerative Colitis Treatment : Nifuroxazide showed therapeutic effectiveness against acetic acid-induced ulcerative colitis in rats, suggesting its potential as a therapeutic candidate (El-Far et al., 2020).

Other Applications

  • Renal Fibrosis : Nifuroxazide suppressed renal fibrosis in rats with obstructive nephropathy, suggesting its role in inhibiting STAT-3/NF-κB signaling, oxidative stress, and inflammation (Hassan et al., 2021).
  • Inhibiting Diabetic Nephropathy : Its inhibitory effect on STAT3 signaling was evaluated in diabetic nephropathy, showing efficacy in hindering the development and progression of the disease (Said et al., 2018).

Future Directions

Nifuroxazide has been proposed for use in cancer treatment due to its ability to suppress PD-L1 expression and enhance the efficacy of radiotherapy in hepatocellular carcinoma .

properties

IUPAC Name

4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSUKQGVSGXJO-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifuroxazide

CAS RN

965-52-6
Record name Nifuroxazide [INN:BAN:DCF]
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Record name Nifuroxazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13855
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifuroxazide
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Record name Nifuroxazide
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Record name NIFUROXAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,960
Citations
OI Covaci, RA Mitran, L Buhalteanu, DG Dumitrescu… - …, 2017 - pubs.rsc.org
This paper describes the rational search for and the synthesis of eight new polymorphs, solvates or hydrates of the well-known drug nifuroxazide. By selecting the appropriate polymorph…
Number of citations: 10 pubs.rsc.org
Y Zhu, T Ye, X Yu, Q Lei, F Yang, Y Xia, X Song, L Liu… - Scientific reports, 2016 - nature.com
… Considering the effects of Stat3 in melanoma, we hypothesized that nifuroxazide, a potent … of nifuroxazide in melanoma in vitro and in vivo. Our data provided evidence that nifuroxazide …
Number of citations: 67 www.nature.com
K Karlowicz-Bodalska, K Głowacka… - Acta Poloniae …, 2019 - bibliotekanauki.pl
… Abstract: Nifuroxazide is a popular chemotherapeutic agent, … The aim of the study was to assess the safety of nifuroxazide … from the above sources, nifuroxazide have shown a high …
Number of citations: 11 bibliotekanauki.pl
EA Nelson, SR Walker, A Kepich… - Blood, The Journal …, 2008 - ashpublications.org
… We found the drug nifuroxazide to be an effective inhibitor of STAT3 function. Nifuroxazide … Nifuroxazide causes a decrease in viability of primary myeloma cells and myeloma cell …
Number of citations: 205 ashpublications.org
C Bailly - Drug Discovery Today, 2019 - Elsevier
Highlights • The antibacterial drug nifuroxazide has been used to treat infectious diarrhoea since 1966. • Potent inhibition of STAT3 by NFX confers antitumour and inflammatory …
Number of citations: 31 www.sciencedirect.com
F Yang, M Hu, Q Lei, Y Xia, Y Zhu, X Song, Y Li… - Cell death & …, 2015 - nature.com
… nifuroxazide, an antidiarrheal agent identified as a potent inhibitor of Stat3. The potency of nifuroxazide … In this investigation, we found that nifuroxazide decreased the viability of three …
Number of citations: 100 www.nature.com
A Masunari, LC Tavares - Bioorganic & medicinal chemistry, 2007 - Elsevier
Hospital-acquired methicillin-resistant Staphylococcus aureus (MRSA) has been an increasing problem worldwide since the initial reports over 40years ago. To examine new drug …
Number of citations: 229 www.sciencedirect.com
TH Ye, FF Yang, YX Zhu, YL Li, Q Lei, XJ Song… - Cell death & …, 2018 - nature.com
… Considering the effects of Stat3 in CRC, we hypothesized that nifuroxazide might be useful … of nifuroxazide in CRC in vitro and in vivo. Our results implied that nifuroxazide could inhibit …
Number of citations: 79 www.nature.com
B Begovic, S Ahmedtagic, L Calkic… - Materia Socio …, 2016 - ncbi.nlm.nih.gov
… In open, prospective observational study, the efficacy and safety of nifuroxazide were … A total number of 169 adult patients were included in this study, who administered nifuroxazide in …
Number of citations: 37 www.ncbi.nlm.nih.gov
C Kannigadu, J Aucamp… - Drug Development …, 2021 - Wiley Online Library
… In search for such agents, nifuroxazide, a clinical antibiotic, was evaluated through … to 10‐fold higher than the parent drug nifuroxazide against all three tested Leishmania strains. Both …
Number of citations: 5 onlinelibrary.wiley.com

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